tert-butyl 3-(chloromethyl)indole-1-carboxylate
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Overview
Description
tert-butyl 3-(chloromethyl)indole-1-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound, in particular, is characterized by the presence of a chloromethyl group attached to the indole ring and a carboxylic acid esterified with a tert-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(chloromethyl)indole-1-carboxylate typically involves the chloromethylation of indole followed by esterification. The chloromethylation can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
The esterification of the resulting chloromethyl indole with tert-butyl alcohol can be performed using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-(chloromethyl)indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole-2,3-diones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azido or thiol-substituted indole derivatives.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
tert-butyl 3-(chloromethyl)indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of tert-butyl 3-(chloromethyl)indole-1-carboxylate is largely dependent on its chemical structure and the specific biological target. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA or proteins. This can lead to the inhibition of key biological processes, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester: Similar structure but with a bromine atom instead of chlorine.
3-(Hydroxymethyl)-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester: Similar structure but with a hydroxyl group instead of chlorine.
3-(Methyl)-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester: Similar structure but with a methyl group instead of chloromethyl.
Uniqueness
The presence of the chloromethyl group in tert-butyl 3-(chloromethyl)indole-1-carboxylate makes it a versatile intermediate for further chemical modifications. The chlorine atom can be readily substituted with various nucleophiles, allowing for the synthesis of a wide range of derivatives with potential biological activities.
Biological Activity
Tert-butyl 3-(chloromethyl)indole-1-carboxylate is a chemical compound belonging to the indole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H16ClNO2, with a molecular weight of approximately 265.74 g/mol. The compound features an indole structure, which is a bicyclic compound comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the chloromethyl group and the tert-butyl ester moiety enhances its reactivity and potential as an intermediate in organic synthesis and medicinal chemistry.
The biological activity of this compound is largely attributed to its chemical structure. The chloromethyl group can act as an alkylating agent , allowing it to form covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This interaction can inhibit key biological processes, potentially leading to antimicrobial and anticancer effects.
Anticancer Activity
Indole derivatives, including this compound, have shown promise as anticancer agents. Research indicates that compounds with similar structures can inhibit cancer cell growth through various mechanisms, including the modulation of cell signaling pathways and induction of apoptosis .
Antimicrobial Activity
The compound is also being investigated for its antimicrobial properties . Indoles are known to exhibit activity against a range of pathogens, making them valuable in developing new antimicrobial agents. The specific efficacy of this compound against various bacterial strains remains an area for further exploration.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activities of indole derivatives. Below are some notable findings related to this compound:
Properties
IUPAC Name |
tert-butyl 3-(chloromethyl)indole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUMVUOIQYDWMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747337 |
Source
|
Record name | tert-Butyl 3-(chloromethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862704-32-3 |
Source
|
Record name | tert-Butyl 3-(chloromethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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